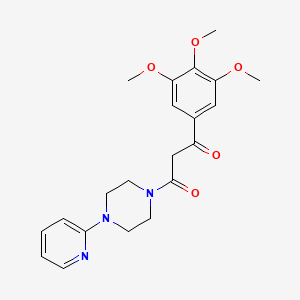

Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-

Description

The compound Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a piperazine derivative featuring two distinct substituents:

- A 2-pyridyl group at position 1 of the piperazine ring, which is known to influence receptor binding and selectivity.

For example, 1-(2-pyridyl)piperazine (NSC-13778) is a well-characterized α2-adrenergic receptor antagonist and a metabolite of Azaperone . The addition of the trimethoxybenzoylacetyl moiety may modulate receptor affinity or introduce new pharmacological activities, such as anticancer or antibacterial effects, as seen in structurally similar compounds (e.g., ).

Properties

CAS No. |

23776-34-3 |

|---|---|

Molecular Formula |

C21H25N3O5 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |

InChI |

InChI=1S/C21H25N3O5/c1-27-17-12-15(13-18(28-2)21(17)29-3)16(25)14-20(26)24-10-8-23(9-11-24)19-6-4-5-7-22-19/h4-7,12-13H,8-11,14H2,1-3H3 |

InChI Key |

ZFRHXFZTWUXYBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(2-pyridyl)piperazine Intermediate

The 1-(2-pyridyl)piperazine intermediate can be prepared via nucleophilic substitution or reductive amination methods:

- Reductive amination of piperazine with 2-pyridinecarboxaldehyde under hydrogenation conditions is a preferred method to achieve selective substitution at the 1-position. This method involves the formation of an imine intermediate followed by reduction to the secondary amine.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Piperazine + 2-pyridinecarboxaldehyde | Stirring in solvent (e.g., ethanol) | Formation of imine intermediate |

| 2 | Hydrogen gas, Pd/C catalyst | Room temperature to mild heating | Reduction to 1-(2-pyridyl)piperazine |

This approach provides high selectivity and yield for the 1-substituted piperazine derivative.

Preparation of 3,4,5-Trimethoxybenzoyl Acetyl Chloride

The acylation step requires the preparation of the acyl chloride derivative of 3,4,5-trimethoxybenzoic acid:

- Conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride is typically performed using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3,4,5-Trimethoxybenzoic acid | Thionyl chloride, reflux | Formation of 3,4,5-trimethoxybenzoyl chloride |

This acyl chloride is a reactive intermediate suitable for subsequent acylation reactions.

Acylation of 1-(2-pyridyl)piperazine at the 4-Position

The key step involves selective acylation of the 4-position nitrogen of the piperazine ring with the prepared 3,4,5-trimethoxybenzoyl acetyl chloride:

- The reaction is conducted by treating 1-(2-pyridyl)piperazine with 3,4,5-trimethoxybenzoyl acetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–5 °C) to prevent over-acylation and side reactions.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-(2-pyridyl)piperazine + 3,4,5-trimethoxybenzoyl acetyl chloride | Inert solvent, 0–5 °C, base (e.g., triethylamine) | Formation of Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- |

Purification and Characterization

- The crude product is typically purified by recrystallization or chromatographic techniques.

- Characterization is performed by spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Reductive amination | Piperazine + 2-pyridinecarboxaldehyde, H₂, Pd/C | Selective 1-substitution |

| 2 | Acyl chloride synthesis | 3,4,5-Trimethoxybenzoic acid + SOCl₂, reflux | Preparation of acyl chloride |

| 3 | Acylation of piperazine | 1-(2-pyridyl)piperazine + acyl chloride, base | Selective 4-position acylation |

| 4 | Purification and characterization | Recrystallization or chromatography | Structural confirmation |

Research Findings and Considerations

- Selectivity in mono-substitution on the piperazine ring is critical; reductive amination offers a controlled approach avoiding multiple substitutions.

- The use of acyl chlorides derived from 3,4,5-trimethoxybenzoic acid ensures high reactivity and efficient acylation.

- Reaction conditions such as temperature and solvent choice are optimized to minimize side reactions and maximize yield.

- The presence of the 2-pyridyl substituent can influence the nucleophilicity of the piperazine nitrogen atoms, which must be accounted for during acylation.

- Purification methods are essential to isolate the target compound in high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions may occur at the pyridine ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth in vitro.

- Central Nervous System Effects : Potential applications in treating neurological disorders due to interactions with neurotransmitter systems .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- against common pathogens. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the disruption of mitochondrial function and activation of caspases, leading to cell death .

Applications in Medicinal Chemistry

Piperazine derivatives are utilized in various fields:

Mechanism of Action

The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effect. The exact mechanism for this compound would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural variations and biological activities of the target compound and its analogs:

Abbreviations : TMB = trimethoxybenzoyl.

Key Observations:

Substituent Impact on Receptor Selectivity: The 2-pyridyl group in NSC-13768 confers α2-adrenergic antagonism , while its combination with a phenylpropyl chain (as in ) shifts selectivity toward σ2 receptors .

Toxicity and Physicochemical Properties :

Biological Activity

Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex compound belonging to the piperazine family. Its unique structure incorporates a piperazine ring with a pyridine moiety and a trimethoxybenzoyl-acetyl group, which contribute to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C21H25N3O5

- Molecular Weight : 399.49 g/mol

- CAS Registry Number : 23776-34-3

The compound's structure enhances its lipophilicity, influencing its interaction with biological targets. The presence of functional groups allows for various chemical reactions that can modify its biological activity.

Biological Activities

Piperazine derivatives are known for a range of biological activities. The specific compound under discussion has shown promise in several pharmacological areas:

- Antihistaminic Properties : Research indicates that derivatives of piperazine can act as inhibitors of histamine-induced bronchospasm and mast cell degranulation. A study demonstrated that new 1-(2-pyridinyl)piperazine derivatives effectively inhibited reaginic passive cutaneous anaphylaxis in rats and reduced bronchospasm in guinea pigs .

- Mast Cell Stabilization : The compound's structure allows for significant interactions with mast cells, which play a crucial role in allergic responses. Variations in substituents on the phenyl ring were found to influence stabilizing activity significantly .

- Antineoplastic Activity : Recent studies have explored the potential of piperazine derivatives in cancer treatment. Compounds similar to Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- have shown enhanced activity against cancer cell lines by interfering with cellular mechanisms such as tubulin polymerization .

The biological activity of Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is attributed to its ability to interact with various biological receptors and enzymes:

- Receptor Interactions : The compound's lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Toxicology

Toxicity assessments indicate that the compound has a lethal dose (LD50) of approximately 800 mg/kg when administered intraperitoneally in rodent models . This information is crucial for determining safe dosage levels for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, and how can purity be optimized?

- Methodology :

- Step 1 : Synthesize the piperazine core via nucleophilic substitution or condensation reactions.

- Step 2 : Introduce the 2-pyridyl group via alkylation using 2-chloropyridine or coupling agents.

- Step 3 : Attach the 3,4,5-trimethoxybenzoylacetyl moiety through acylation (e.g., using 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane).

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.

- Purity Validation : Confirm via HPLC (>95% purity) and NMR (e.g., absence of unreacted starting materials) .

Q. How does the structural configuration of this compound influence its solubility and stability in biological assays?

- Key Factors :

- The 3,4,5-trimethoxybenzoyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.

- The 2-pyridyl substituent introduces basicity (pKa ~4.5–6.0), aiding protonation in acidic environments (e.g., lysosomes).

- Stability : Susceptible to hydrolysis at the acetyl linkage under basic conditions. Use buffered solutions (pH 6–7) for in vitro assays .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Findings :

- Structural analogs (e.g., 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine) inhibit α2-adrenergic receptors (Ki = 12 nM) and modulate cAMP pathways .

- The trimethoxybenzoyl group mimics tyrosine residues in kinase-binding pockets, potentially targeting MAPK/ERK pathways .

- Experimental Design :

- Use radioligand binding assays (e.g., [³H]-clonidine for α2 receptors) or FRET-based kinase activity assays.

- Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Case Study :

- Anti-SARS-CoV-2 Activity : One study reported EC50 = 1.2 µM (Vero E6 cells) , while another showed no activity at 10 µM .

- Resolution Strategies :

Assay Variability : Compare cell lines (e.g., Vero E6 vs. Calu-3) and infection protocols (MOI, readout timing).

Compound Stability : Verify integrity via LC-MS after prolonged incubation in cell culture media.

Structural Confirmation : Ensure analogs are free of regioisomeric impurities via 2D NMR .

Methodological and Experimental Design

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s pharmacokinetic (PK) profile?

- In Vitro :

- Hepatic Stability : Incubate with liver microsomes (human/rodent) to measure half-life (CYP450 metabolism).

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration .

- In Vivo :

- Rodent PK Studies : Administer IV/PO doses (e.g., 5 mg/kg) and collect plasma samples for LC-MS/MS analysis.

- Critical Parameters : Monitor AUC, Cmax, and clearance rates. Include vehicle controls to assess excipient effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- SAR Framework :

- Variable Substituents : Modify the pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) or trimethoxy positions (e.g., 2,4,5-trimethoxy).

- Key Assays :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.

- Target Engagement : Fluorescence polarization (FP) for receptor binding.

- Data Analysis : Use IC50/EC50 values to generate heatmaps or 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.